2-(3,5-dimethylphenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide
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Overview
Description
2-(3,5-dimethylphenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide is an organic compound with a complex structure It is characterized by the presence of both phenoxy and acetamide functional groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide typically involves a multi-step process. One common method starts with the reaction of 3,5-dimethylphenol with chloroacetyl chloride to form 2-(3,5-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with 4-methoxy-3-nitroaniline in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethylphenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), alkyl halides.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: 2-(3,5-dimethylphenoxy)-N-(4-methoxy-3-aminophenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(3,5-dimethylphenoxy)acetic acid and 4-methoxy-3-nitroaniline.
Scientific Research Applications
2-(3,5-dimethylphenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide
- 2-(3,5-dimethylphenoxy)-N-(3-nitrophenyl)acetamide
- 2-(3,5-dimethylphenoxy)-N-(4-methoxy-3-chlorophenyl)acetamide
Uniqueness
2-(3,5-dimethylphenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a bioactive compound compared to similar compounds lacking one of these groups.
Properties
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-11-6-12(2)8-14(7-11)24-10-17(20)18-13-4-5-16(23-3)15(9-13)19(21)22/h4-9H,10H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJLRMKRYCFQEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)OC)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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